![molecular formula C20H23N7O B2997416 1-(4-Ethylphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021213-65-9](/img/structure/B2997416.png)
1-(4-Ethylphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea
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Description
1-(4-Ethylphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Complexation and Hydrogen Bonding Studies
Research on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been conducted to understand the substituent effect on complexation through NMR spectroscopy and quantum chemical calculations. The importance of intramolecular hydrogen bond breaking in urea derivatives for complex formation was highlighted, with studies indicating that electronic repulsions influence complex stability. This research provides insights into the design of molecular recognition systems and supramolecular architectures (Ośmiałowski et al., 2013).
Synthesis and Characterization of Derivatives
The synthesis and characterization of new pyrimidines and pyrazoles derivatives from 4-aminotoluidine and their evaluation for antimicrobial and analgesic activities have been explored. This work contributes to the ongoing search for novel compounds with potential therapeutic applications, illustrating the chemical versatility and utility of urea-based compounds in synthesizing biologically active molecules (Tirlapur & Noubade, 2010).
Unfolding and Self-assembly of Heterocyclic Ureas
Studies on the conformational behavior of heterocyclic ureas show their ability to unfold and form multiply hydrogen-bonded complexes, contributing to the understanding of fundamental principles of molecular self-assembly and folding. Such insights are crucial for designing new materials and nanoscale devices (Corbin et al., 2001).
Antioxidant Activity Evaluation
The synthesis and evaluation of the antioxidant activity of certain heterocyclic compounds, including the investigation of derivatives of urea, benzaldehyde, and ethyl acetoacetate, have been documented. This research underscores the potential of urea derivatives in contributing to antioxidant properties, which is significant for developing new antioxidants (George et al., 2010).
Antibacterial Activity of Heterocyclic Compounds
The development of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents demonstrates the role of urea-based compounds in medicinal chemistry. The synthesis and testing of these compounds highlight their importance in the ongoing effort to combat microbial resistance (Azab et al., 2013).
properties
IUPAC Name |
1-(4-ethylphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-2-15-3-5-16(6-4-15)25-20(28)23-14-13-22-18-7-8-19(27-26-18)24-17-9-11-21-12-10-17/h3-12H,2,13-14H2,1H3,(H,22,26)(H,21,24,27)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVSLSHGWZTUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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